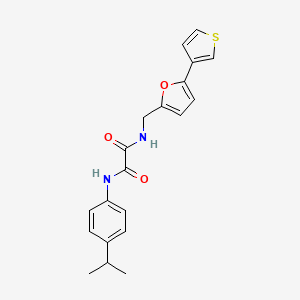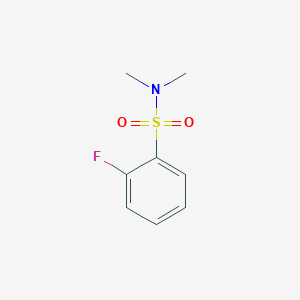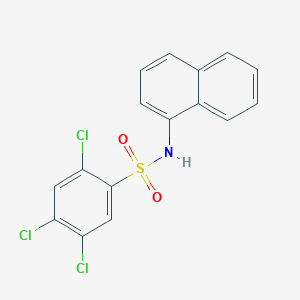
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide, also known as TCS, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is not fully understood. However, it is thought to inhibit bacterial growth by interfering with the synthesis of the bacterial cell wall. 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide may also disrupt the integrity of the bacterial cell membrane, leading to cell death. In addition, 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, leading to cell death. 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been found to inhibit the replication of certain viruses, leading to a reduction in viral load. In addition, 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is its potential toxicity to mammalian cells. Therefore, caution must be taken when using 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide in experiments involving mammalian cells.
Future Directions
For the research of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide include investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
Synthesis Methods
The synthesis of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with naphthalen-1-amine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide in a high yield and purity.
Scientific Research Applications
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been found to have potential applications in scientific research. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
properties
IUPAC Name |
2,4,5-trichloro-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2S/c17-12-8-14(19)16(9-13(12)18)23(21,22)20-15-7-3-5-10-4-1-2-6-11(10)15/h1-9,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSZQYFDGIFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthyl[(2,4,5-trichlorophenyl)sulfonyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)
![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
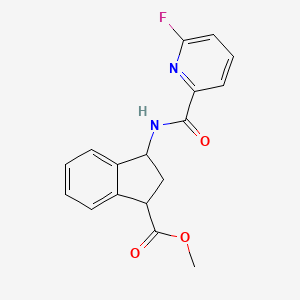
![N-((2-methoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2507364.png)


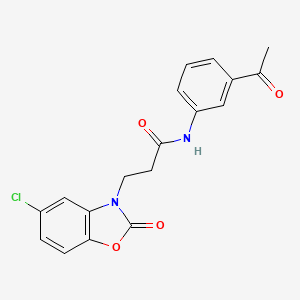


![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)

